4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of lipid metabolism . By activating FXR, the compound can modulate the expression of genes involved in lipid homeostasis, leading to changes in plasma lipid levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other FXR agonists, such as:
- 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
What sets 4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to selectively activate FXR makes it a valuable tool in the study of lipid metabolism and a potential therapeutic agent for related diseases.
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-14(2)20-12-21-19(13)24-11-15-5-7-23(8-6-15)10-17-9-18(25-22-17)16-3-4-16/h9,12,15-16H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBQESYUZGQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NOC(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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